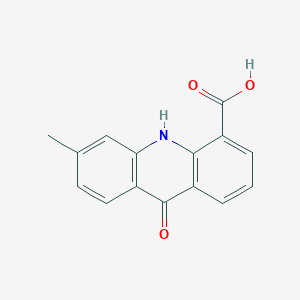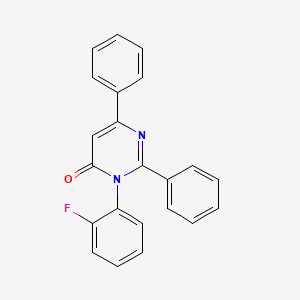
6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C15H11NO3. It is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science. The compound is characterized by its unique structure, which includes a carboxylic acid group and a ketone group on the acridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the reaction between anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions. This reaction is carried out using the Jourdan-Ullmann method, which provides good to excellent yields of the desired product . The reaction conditions often require a catalyst and a controlled temperature to ensure the formation of the acridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial methods also focus on minimizing waste and improving the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.
Substitution: The carboxylic acid group can be substituted with other functional groups, leading to the formation of new compounds with different chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, each with unique properties and potential applications. For example, oxidation can lead to the formation of acridone derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has indicated that acridine derivatives can act as potential anticancer agents, highlighting their importance in medicinal chemistry.
Industry: The compound is used in the development of dyes, pigments, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to potential antibacterial and anticancer effects. Additionally, the presence of the carboxylic acid group enables the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound shares a similar structure but lacks the methyl group at the 6-position, which can influence its chemical properties and reactivity.
Acridone derivatives: These compounds have a similar acridine core but differ in the functional groups attached, leading to variations in their applications and biological activities.
Uniqueness
6-Methyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can enhance its stability and reactivity compared to other acridine derivatives. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
78847-67-3 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
6-methyl-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-8-5-6-9-12(7-8)16-13-10(14(9)17)3-2-4-11(13)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
XNDCKKLPPGXOMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)




![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)



![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

